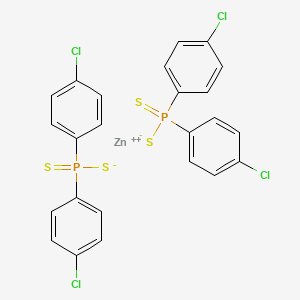
zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-λ5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-λ5-phosphane is a chemical compound with the molecular formula C24H16Cl4P2S4Zn and a molecular weight of 701.812 g/mol . This compound is known for its unique structure, which includes zinc coordinated with bis(p-chlorophenyl)phosphinothioylthio groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-λ5-phosphane typically involves the reaction of zinc salts with bis(p-chlorophenyl)phosphinothioylthio ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details about the reaction conditions, such as temperature, solvent, and reaction time, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure consistency and compliance with industry standards .
Análisis De Reacciones Químicas
Types of Reactions
zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-λ5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups within the compound, resulting in new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphinothioylthio derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-λ5-phosphane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies, particularly in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is utilized in industrial processes, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-λ5-phosphane involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and other molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-λ5-phosphane include:
- Zinc bis[bis(4-chlorophenyl)phosphinodithioate]
- Phosphinodithioic acid, P,P-bis(4-chlorophenyl)-, zinc salt (2:1)
Uniqueness
This compound is unique due to its specific chemical structure and properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
19015-32-8 |
|---|---|
Fórmula molecular |
C24H16Cl4P2S4Zn |
Peso molecular |
701.76 |
Nombre IUPAC |
zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-$l^{5} |
InChI |
InChI=1S/2C12H9Cl2PS2.Zn/c2*13-9-1-5-11(6-2-9)15(16,17)12-7-3-10(14)4-8-12;/h2*1-8H,(H,16,17);/q;;+2/p-2 |
Clave InChI |
LFLXHAQMVLWWFP-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1P(=S)(C2=CC=C(C=C2)Cl)[S-])Cl.C1=CC(=CC=C1P(=S)(C2=CC=C(C=C2)Cl)[S-])Cl.[Zn+2] |
Sinónimos |
Bis[bis(p-chlorophenyl)phosphinothioylthio]zinc |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















